

# Molecular formula and weight of Delafloxacin meglumine for experimental calculations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Delafloxacin Meglumine

Cat. No.: B1663749 Get Quote

### Delafloxacin Meglumine: A Technical Guide for Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Delafloxacin meglumine**, a broad-spectrum anionic fluoroquinolone antibiotic. The information compiled is intended to support experimental design and calculations by furnishing key molecular data, detailed experimental protocols, and a clear visualization of its mechanism of action. Delafloxacin is notable for its efficacy against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and its enhanced activity in acidic environments.

### **Core Molecular and Chemical Properties**

Accurate experimental calculations and solution preparations begin with precise molecular data. The following table summarizes the key quantitative properties of **Delafloxacin meglumine**.



| Property                    | Value                                               | References         |
|-----------------------------|-----------------------------------------------------|--------------------|
| Molecular Formula           | C25H29CIF3N5O9                                      | [1][2][3]          |
| (C18H12ClF3N4O4 • C7H17NO5) | [4][5][6]                                           |                    |
| Molecular Weight            | ~636.0 g/mol                                        | [1][2][3][4][5][7] |
| CAS Number                  | 352458-37-8                                         | [1][2][4][5][6][7] |
| Purity                      | ≥98%                                                | [5][8]             |
| Appearance                  | Crystalline solid                                   | [4][5][8]          |
| Solubility                  | DMSO: ~10 mg/mL                                     | [4][5][8]          |
| PBS (pH 7.2): ~10 mg/mL     | [4][5]                                              |                    |
| DMF: ~0.50 mg/mL            | [4][5]                                              | <del>-</del>       |
| Storage                     | Store at -20°C for long-term stability (≥ 4 years). | [4][8]             |

# Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Delafloxacin exerts its bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][6][9] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By inhibiting both enzymes, Delafloxacin induces DNA strand breaks, ultimately leading to bacterial cell death.[1] This dual-targeting mechanism is a distinguishing feature, as many other fluoroquinolones exhibit a preferential affinity for either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria).[6][9]





Click to download full resolution via product page

Mechanism of Action of Delafloxacin.

### **Experimental Protocols**

This section details methodologies for two key types of experiments commonly performed with Delafloxacin: in vitro susceptibility testing and in vivo efficacy studies.

## In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The broth microdilution method, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard procedure.[8][10]

Methodology:

### Foundational & Exploratory





- Preparation of Delafloxacin Stock Solution: Prepare a stock solution of Delafloxacin meglumine in a suitable solvent, such as DMSO.[8]
- Serial Dilutions: Perform two-fold serial dilutions of the Delafloxacin stock solution in cationadjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from ≤0.001 to ≥2 µg/mL to capture the susceptibility of various bacterial species.[10][11]
- Bacterial Inoculum Preparation: Culture the bacterial strain of interest on an appropriate agar medium. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> colonyforming units (CFU)/mL in each well of the microtiter plate.
- Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
- MIC Determination: The MIC is defined as the lowest concentration of Delafloxacin that completely inhibits visible bacterial growth.
- Quality Control: Concurrently test quality control strains, such as S. aureus ATCC 29213, E. coli ATCC 25922, and P. aeruginosa ATCC 27853, to ensure the validity of the results.[10]





Click to download full resolution via product page

Workflow for MIC Determination.

### In Vivo Efficacy: Neutropenic Murine Lung Infection Model

This model is frequently used to assess the in vivo efficacy of antibiotics against respiratory pathogens.[4][5][7][11][12]

### Foundational & Exploratory





### Methodology:

- Animal Model: Use specific pathogen-free mice (e.g., ICR/Swiss), typically 6 weeks old.[12]
- Induction of Neutropenia: Render the mice neutropenic to create an immunocompromised state, which allows for robust bacterial growth and a clear assessment of the antibiotic's effect. This is commonly achieved by intraperitoneal injections of cyclophosphamide. For example, administer 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[12]
- Infection: Anesthetize the mice (e.g., with isoflurane) and infect them via intranasal instillation of a bacterial suspension (e.g., S. aureus, S. pneumoniae, or K. pneumoniae) to establish a lung infection.[4][12] The typical starting bacterial burden in the lungs is around 6.0 7.0 log<sub>10</sub> CFU.[5][7]
- Drug Administration: Initiate Delafloxacin treatment approximately 2 hours post-infection.

  Administer the drug subcutaneously at varying doses (e.g., ranging from 0.03 to 160 mg/kg) at regular intervals, such as every 6 hours (q6h), for a 24-hour period.[4][5]
- Outcome Measurement: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for quantitative bacterial culture (CFU counts) on appropriate agar plates.
- Data Analysis: The efficacy of Delafloxacin is determined by the reduction in bacterial burden (log<sub>10</sub> CFU/lung) compared to untreated control mice. Dose-response relationships can be modeled using the Hill equation to determine the exposure associated with different levels of bacterial killing (e.g., stasis or a 1-log<sub>10</sub> reduction).[4][5]





Click to download full resolution via product page

Workflow for Murine Lung Infection Model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]
- 2. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 3. Delafloxacin LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacodynamic Target Assessment of Delafloxacin against Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae in a Murine Lung Infection Model PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamic Target Assessment of Delafloxacin against Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae in a Murine Lung Infection Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updated Review on Clinically-Relevant Properties of Delafloxacin [mdpi.com]
- 7. In Vivo Pharmacodynamic Target Determination for Delafloxacin against Klebsiella pneumoniae and Pseudomonas aeruginosa in the Neutropenic Murine Pneumonia Model -PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. BaxdelaTM (Delafloxacin): A Novel Fluoroquinolone for the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Portico [access.portico.org]
- To cite this document: BenchChem. [Molecular formula and weight of Delafloxacin meglumine for experimental calculations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663749#molecular-formula-and-weight-of-delafloxacin-meglumine-for-experimental-calculations]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com